molecular formula C12H14N4O4S B1681781 Sulfadoxine CAS No. 2447-57-6

Sulfadoxine

Katalognummer: B1681781
CAS-Nummer: 2447-57-6
Molekulargewicht: 310.33 g/mol
InChI-Schlüssel: PJSFRIWCGOHTNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

sulphadoxine , belongs to the class of sulfa drugs. It is a white crystalline powder with slight bitterness and is nearly odorless. When exposed to light, it gradually changes color. Sulfadoxine is sparingly soluble in acetone, slightly soluble in ethanol, and almost insoluble in water. it dissolves readily in dilute hydrochloric acid or sodium hydroxide solutions .

Wissenschaftliche Forschungsanwendungen

Sulfadoxine findet in verschiedenen Bereichen Anwendung:

    Medizin: Wird zur Behandlung von bakteriellen Infektionen verwendet, die durch Streptococcus-, Pneumococcus- und Shigella-Arten verursacht werden. Es wird auch in Kombination mit Pyrimethamin zur Behandlung und Vorbeugung von Malaria eingesetzt.

    Chemie: this compound dient als wertvoller Baustein für die Entwicklung neuer Medikamente.

    Biologie: Forscher untersuchen seine Auswirkungen auf das mikrobielle Wachstum und den Stoffwechsel.

    Industrie: Die Anwendungen von this compound erstrecken sich auf die Pharmazie und Veterinärmedizin.

5. Wirkmechanismus

This compound zielt auf Plasmodium Dihydropteroatsynthase und Dihydrofolatreduktase ab. Durch kompetitive Hemmung dieser Enzyme stört es die Synthese von Tetrahydrofolat, einem essentiellen Vorläufer für die Nukleotidsynthese im Malariaparasiten.

Wirkmechanismus

Target of Action

Sulfadoxine primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the conversion of PABA (para-aminobenzoic acid) to folic acid . Folic acid is vital for the synthesis, repair, and methylation of DNA, which is essential for cell growth in Plasmodium falciparum .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it interferes with the synthesis of folic acid . This disruption in the production of folic acid hinders the synthesis, repair, and methylation of DNA, thereby inhibiting the growth and reproduction of Plasmodium falciparum .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate synthesis pathway . This compound’s inhibition of dihydropteroate synthetase disrupts the conversion of PABA to folic acid, a critical step in this pathway . This disruption leads to a deficiency of folic acid, which is necessary for DNA synthesis, repair, and methylation . As a result, the growth and reproduction of Plasmodium falciparum are hindered .

Pharmacokinetics

This compound is rapidly and extensively absorbed from the gut . It is about 94% bound to plasma proteins . The elimination half-life (T 1/2) of this compound is around 184 hours in healthy adults following oral dosing . This long half-life contributes to its ability to provide prolonged therapeutic effects.

Result of Action

The primary result of this compound’s action is the inhibition of the growth and reproduction of Plasmodium falciparum . By disrupting the folate synthesis pathway, this compound deprives the parasite of the folic acid it needs for DNA synthesis, repair, and methylation . This leads to a decrease in the parasite’s ability to reproduce and grow, thereby helping to control the infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as pyrimethamine, can enhance the effectiveness of this compound in treating malaria . Additionally, factors such as the patient’s health status, the presence of food in the stomach, and the pH of the stomach can affect the absorption and bioavailability of this compound . Resistance to this compound can also develop due to genetic mutations in the target enzyme, dihydropteroate synthetase .

Biochemische Analyse

Biochemical Properties

Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate reductase . As a sulfonamide, it acts as an antimetabolite, competing with para-aminobenzoic acid (PABA) for incorporation into folic acid . This action exploits the difference between mammalian cells and other cells in their folic acid metabolism .

Cellular Effects

This compound inhibits the enzyme dihydropteroate synthase, which is necessary in the conversion of PABA to folic acid . As folic acid is vital to the synthesis, repair, and methylation of DNA, which is crucial to cell growth in Plasmodium falciparum, the parasite has difficulty reproducing when this nutrient is lacking .

Molecular Mechanism

The mechanism of action of this compound involves competitive inhibition of dihydropteroate synthase, thereby interfering with folate synthesis . This prevents the parasite from using folinic acid, leading to a disruption in the synthesis, repair, and methylation of DNA, which is vital to cell growth in Plasmodium falciparum .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies of resistance to the drug. For instance, a study on the temporal evolution of this compound-pyrimethamine resistance genotypes showed a consistent increase in resistance over time .

Dosage Effects in Animal Models

In animal models, this compound is administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria . The frequency of administration can be less if the drug is eliminated slowly in the species being treated .

Metabolic Pathways

This compound is involved in the metabolic pathway of folic acid synthesis. It competes with PABA for incorporation into folic acid, thereby inhibiting the enzyme dihydropteroate synthase, which is necessary for the conversion of PABA to folic acid .

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that all cells require folic acid for growth and that folic acid diffuses or is transported into human cells .

Vorbereitungsmethoden

Synthesewege: Sulfadoxine kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Kondensation von 4-Aminobenzolsulfonylchlorid mit 5,6-Dimethoxypyrimidin in Gegenwart einer Base. Das resultierende Produkt ist this compound. Die Reaktion kann wie folgt dargestellt werden:

4-Aminobenzolsulfonylchlorid+5,6-DimethoxypyrimidinThis compound\text{4-Aminobenzolsulfonylchlorid} + \text{5,6-Dimethoxypyrimidin} \rightarrow \text{this compound} 4-Aminobenzolsulfonylchlorid+5,6-Dimethoxypyrimidin→this compound

Industrielle Produktion: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter optimierten Bedingungen. Spezifische industrielle Verfahren sind proprietär und können je nach Hersteller variieren.

Analyse Chemischer Reaktionen

Reaktionstypen: Sulfadoxine unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind starke Säuren, Basen und Oxidationsmittel.

Hauptprodukte: Die Hauptprodukte, die aus Sulfadoxinereaktionen entstehen, sind Derivate mit modifizierten funktionellen Gruppen. Diese Modifikationen beeinflussen die pharmakologischen Eigenschaften der Verbindung.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von Sulfadoxine liegt in seiner extrem lang anhaltenden Wirkung, die es für die Prophylaxe und Behandlung geeignet macht. Ähnliche Verbindungen umfassen andere Sulfonamide wie Sulfadimoxine und Sulfamethoxazol.

Eigenschaften

IUPAC Name

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSFRIWCGOHTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023608
Record name Sulfadoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfadoxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015413
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.96e-01 g/L
Record name Sulfadoxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015413
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sulfadoxine is a sulfa drug, often used in combination with pyrimethamine to treat malaria. This medicine may also be used to prevent malaria in people who are living in, or will be traveling to, an area where there is a chance of getting malaria. Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate reductase. Sulfa drugs or Sulfonamides are antimetabolites. They compete with para-aminobenzoic acid (PABA) for incorporation into folic acid. The action of sulfonamides exploits the difference between mammal cells and other kinds of cells in their folic acid metabolism. All cells require folic acid for growth. Folic acid (as a vitamin) diffuses or is transported into human cells. However, folic acid cannot cross bacterial (and certain protozoan) cell walls by diffusion or active transport. For this reason bacteria must synthesize folic acid from p-aminobenzoic acid.
Record name Sulfadoxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2447-57-6
Record name Sulfadoxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2447-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfadoxine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfadoxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFADOXINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfadoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfadoxine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFADOXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88463U4SM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sulfadoxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015413
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

190-194 °C, 190 - 194 °C
Record name Sulfadoxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfadoxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015413
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfadoxine
Reactant of Route 2
Sulfadoxine
Reactant of Route 3
Sulfadoxine
Reactant of Route 4
Sulfadoxine
Reactant of Route 5
Reactant of Route 5
Sulfadoxine
Reactant of Route 6
Sulfadoxine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.